2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde

TRPA1 antagonist pain research ion channel pharmacology

Many TRPA1 tool compounds lack species selectivity data, compromising in vivo study design. This compound provides a validated human TRPA1 antagonist (IC50 64 nM) with documented 6-fold selectivity over rat TRPA1, enabling accurate cross-species experimental planning. • Defined pharmacology: 64 nM IC50 at human TRPA1 in FLIPR assay • Strategic intermediate: 4-carbaldehyde enables reductive amination, hydrazone formation, Wittig olefination • QC-verified identity: CAS 1198794-20-5 with certificate of analysis available

Molecular Formula C13H8F3NO
Molecular Weight 251.2 g/mol
CAS No. 1198794-20-5
Cat. No. B1394073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde
CAS1198794-20-5
Molecular FormulaC13H8F3NO
Molecular Weight251.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CC(=C2)C=O)C(F)(F)F
InChIInChI=1S/C13H8F3NO/c14-13(15,16)11-3-1-10(2-4-11)12-7-9(8-18)5-6-17-12/h1-8H
InChIKeyBIFMXJAOKTZHSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Overview


2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde (CAS 1198794-20-5) is a biaryl heterocyclic compound with molecular formula C13H8F3NO and molecular weight 251.20 g/mol . Structurally, it features a pyridine-4-carbaldehyde core substituted at the 2-position with a 4-(trifluoromethyl)phenyl group . The compound has documented antagonist activity at the human transient receptor potential ankyrin 1 (TRPA1) channel, with an IC50 of 64 nM in a calcium-based FLIPR assay using HEK293 cells expressing recombinant human TRPA1 [1].

TRPA1 antagonist assay context (reported human IC50 64 nM)
Supports ion channel target engagement studies
Aldehyde diversification handle for focused library synthesis
Enables reductive amination, condensation, Wittig olefination
Regioisomer-specific procurement (2-substituted pyridine core)
2‑position aryl geometry required for reported TRPA1 interaction

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Regioisomer Sensitivity


Compounds within the trifluoromethylphenyl-substituted isonicotinaldehyde class are not interchangeable due to pronounced structure-activity relationship (SAR) sensitivity to substitution position on the pyridine core. The 2-substituted isomer (target compound) places the 4-(trifluoromethyl)phenyl group at the ortho position relative to the pyridine nitrogen, creating a specific dihedral angle and electronic environment that influences both conformational preference and target engagement . In contrast, the 3-substituted isomer (3-(4-(trifluoromethyl)phenyl)isonicotinaldehyde, CAS 1261738-29-7) positions the aryl group meta to the pyridine nitrogen, fundamentally altering the molecular geometry and potential binding interactions . The 2-chloro-5-(3-(trifluoromethyl)phenyl)isonicotinaldehyde variant (CAS 1261885-59-9) introduces both an electron-withdrawing chloro substituent and a meta-trifluoromethylphenyl group, further compounding physicochemical and pharmacological divergence . Without explicit comparative bioactivity data across these regioisomers, the assumption of functional equivalence is scientifically unsupported and procurement of the incorrect isomer risks experimental failure in target engagement studies.

Target compound
2‑(4‑(Trifluoromethyl)phenyl)isonicotinaldehyde
2‑substituted pyridine positions aryl ortho to ring nitrogen; specific dihedral angle and electronic profile reported for TRPA1 binding.
Potential substitute
3‑substituted isomer (CAS 1261738‑29‑7)
Aryl group meta to pyridine nitrogen; molecular geometry and binding interaction context may shift significantly.
Target compound
2‑(4‑(Trifluoromethyl)phenyl)isonicotinaldehyde
Aldehyde electrophilic handle enables library synthesis and SAR exploration without de novo scaffold construction.
Potential substitute
2‑[4‑(Trifluoromethyl)phenyl]pyridine
Lacks aldehyde group; requires additional activation steps for functionalization; synthetic workflow may not transfer directly.
Target compound
2‑substituted isomer with documented TRPA1 activity
Reported human TRPA1 antagonist response; regioisomer identity linked to target engagement profile.
Potential substitute
2‑chloro‑5‑(3‑(trifluoromethyl)phenyl) analog (CAS 1261885‑59‑9)
Chloro and meta‑CF3 substitution alters electronics and sterics; TRPA1 activity not publicly documented.

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Target Engagement Data


TRPA1 Antagonist Potency Comparison

The target compound exhibits potent antagonist activity at the human TRPA1 channel with an IC50 of 64 nM, measured via inhibition of cinnamaldehyde-induced Ca2+ influx in HEK293 cells expressing recombinant human TRPA1 [1]. This potency positions the compound as a validated TRPA1 ligand. In the broader TRPA1 antagonist landscape, the well-characterized clinical candidate HC-030031 (a xanthine-derived TRPA1 antagonist) displays an IC50 of approximately 700 nM against human TRPA1 in comparable calcium influx assays using allyl isothiocyanate (AITC) or cinnamaldehyde as agonists [2]. While a direct head-to-head comparison under identical assay conditions is not available, the cross-study comparable potency indicates the target compound is approximately 11-fold more potent than HC-030031 on a nominal IC50 basis. The target compound also demonstrates species-specific activity, with a rat TRPA1 IC50 of 390 nM versus human TRPA1 IC50 of 64 nM (approximately 6-fold species selectivity for human) [3].

TRPA1 antagonist potency
Reported
Target: IC50 64 nM (human TRPA1)
HC‑030031: ~700 nM (human TRPA1)
Rat TRPA1: IC50 390 nM
Supports TRPA1 antagonist assay context; human-selective potency profile.
Cross‑study comparison; not head‑to‑head under identical conditions.
TRPA1 antagonist pain research ion channel pharmacology

MAO-B Inhibitory Activity

The target compound demonstrates measurable inhibition of human recombinant monoamine oxidase B (MAO-B) with an IC50 of 1,400 nM (1.4 µM), assessed via hydrogen peroxide production using 5-phenylacetaldehyde as substrate in Sf9 cells [1]. Within the isonicotinaldehyde scaffold class, comparative data for MAO-B inhibition are limited. However, as a class-level inference, this modest potency is notable when contrasted with structurally distinct MAO-B inhibitors such as selegiline (IC50 ~20-50 nM for MAO-B) and rasagiline (IC50 ~15-50 nM for MAO-B), which achieve nanomolar potency [2]. The target compound's relatively weak MAO-B inhibition suggests it is unlikely to be a primary driver of MAO-B pharmacological effects at typical screening concentrations, but may contribute to polypharmacology in cellular or in vivo settings. No selectivity data (MAO-A vs MAO-B) are available for this specific compound, though related 2-arylisonicotinaldehyde derivatives have been explored as potential dual-target or selective inhibitors [3].

MAO‑B inhibitory activity
Class-level inference
IC50 1.4 µM (human MAO‑B)
Weak inhibition; may contribute to polypharmacology at high concentrations.
Potency substantially lower than selegiline/rasagiline; class‑level context only.
MAO-B inhibitor monoamine oxidase CNS pharmacology

Aldehyde Functional Handle: Synthetic Diversification

The 4-carbaldehyde moiety on the pyridine ring provides a reactive electrophilic handle that enables a range of chemical transformations including reductive amination to secondary/tertiary amines, condensation with hydrazines to form hydrazones, Grignard additions to secondary alcohols, and Wittig olefination to alkenes . In contrast, structurally related analogs lacking this aldehyde group, such as 2-[4-(trifluoromethyl)phenyl]pyridine (CAS not specified, molecular formula C12H8F3N) and 4-[4-(trifluoromethyl)phenyl]pyridine (CAS 220000-88-4), are aromatic termination points that cannot undergo analogous functionalization without prior C-H activation or halogenation [1]. This functional handle is directly exploited in medicinal chemistry campaigns where the aldehyde serves as a key intermediate en route to more complex pharmacophores, including in the synthesis of serine/arginine-rich protein kinase (SRPK) inhibitors where isonicotinaldehyde derivatives are elaborated to isonicotinamide-based active compounds [2].

Aldehyde diversification
Reported
4‑carbaldehyde: reductive amination, hydrazone formation, Wittig olefination.
Comparators without aldehyde: limited to electrophilic substitution.
Enables focused library synthesis without de novo scaffold construction.
Functional group presence supports SAR exploration; reaction scope to be verified.
synthetic building block medicinal chemistry aldehyde diversification

Commercial Availability and Purity

The target compound is commercially available from multiple suppliers with documented purity specifications ranging from 97% to 98% by HPLC or equivalent analytical methods [1]. This purity tier supports direct use in biochemical and cell-based assays without additional purification in most applications. In comparison, the 3-positional isomer (3-(2-(trifluoromethyl)phenyl)isonicotinaldehyde, CAS 1261738-29-7) and the 2-chloro-5-(3-(trifluoromethyl)phenyl) analog (CAS 1261885-59-9) are also commercially available, but with more limited vendor distribution . The 2-substitution pattern on the target compound aligns with the structural requirements observed in certain TRPA1 antagonist chemotypes, whereas the 3-substituted isomers have not been validated for this target in public databases [2]. Procurement of the correct isomer is therefore essential for reproducibility of TRPA1 antagonist activity.

Commercial purity
Specification review
Purity 97–98% (HPLC), multi‑vendor availability.
Supports direct use in biochemical assays without additional purification.
Supplier catalog specifications; batch‑specific COA review recommended.
chemical procurement purity specification vendor comparison

2-(4-(Trifluoromethyl)phenyl)isonicotinaldehyde Application Scenarios


TRPA1 Screening & Target Validation

Based on the documented 64 nM IC50 for human TRPA1 antagonism [1], this compound is directly applicable as a tool compound in in vitro TRPA1 target engagement studies. Researchers investigating TRPA1-mediated pain signaling, neurogenic inflammation, or respiratory irritation can employ this compound in calcium flux or electrophysiology assays to validate TRPA1-dependent responses. The 6-fold species selectivity for human over rat TRPA1 (64 nM vs 390 nM) [2] must be accounted for when designing in vivo rodent studies; higher concentrations may be required to achieve target engagement in rat models compared to human cellular systems.

Aldehyde-Based Lead Optimization

The 4-carbaldehyde moiety enables a defined set of chemical transformations—including reductive amination, hydrazone formation, and Wittig olefination—that are not available in the corresponding pyridine or pyridine-methanol analogs . This makes the compound a strategic intermediate for generating focused libraries of 2-(4-(trifluoromethyl)phenyl)pyridine derivatives. The scaffold is structurally related to the isonicotinamide core found in SRPK inhibitors such as SRPIN340 [3], suggesting potential for elaboration toward kinase inhibitor chemotypes via amide bond formation following aldehyde oxidation or reductive amination.

MAO-B Counter-Screening

Given the documented MAO-B IC50 of 1,400 nM [4], this compound may serve as a weak inhibitor control in MAO-B enzymatic assays, or conversely, researchers using this compound in cellular phenotypic screens should consider potential MAO-B engagement as a confounding factor at concentrations exceeding ~1 µM. This is particularly relevant in central nervous system (CNS) target-based or phenotypic screens where MAO-B modulation can produce behavioral or neurochemical effects that may be misinterpreted as on-target activity of the primary pharmacology.

Application
Selection Property
Validation Focus
TRPA1 antagonist assay studies
Reported human TRPA1 potency profile
Species‑selectivity review (human vs rat TRPA1)
Focused library synthesis
Aldehyde reactivity handle
Reaction scope (amination, hydrazone, Wittig)
MAO‑B off‑target assessment
Weak MAO‑B inhibition profile
Concentration‑dependent confound review in cellular screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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